Benzyl-PEG8-Ots

描述

The exact mass of the compound this compound is 614.27608345 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

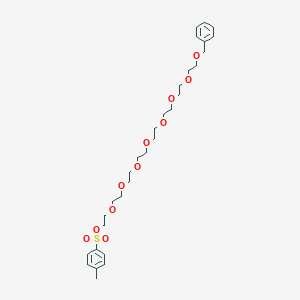

2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O11S/c1-28-7-9-30(10-8-28)42(31,32)41-26-25-39-22-21-37-18-17-35-14-13-33-11-12-34-15-16-36-19-20-38-23-24-40-27-29-5-3-2-4-6-29/h2-10H,11-27H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRYNAITFJTHLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O11S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301126012 |

Source

|

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-ol, 1-phenyl-, 25-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144113-17-6 |

Source

|

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-ol, 1-phenyl-, 25-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1144113-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-ol, 1-phenyl-, 25-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl-PEG8-Ots: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG8-Ots, a heterobifunctional polyethylene glycol (PEG) linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, physicochemical properties, and its role in targeted protein degradation. Detailed experimental protocols for its synthesis, purification, and characterization are also provided based on established methodologies for similar compounds.

Introduction to this compound

This compound is a discrete PEG (dPEG®) linker molecule featuring a benzyl ether at one terminus and a tosylate group at the other, connected by an eight-unit polyethylene glycol chain.[1][2] The benzyl group provides a stable, non-reactive terminus, while the tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to biomolecules or other chemical moieties.[3] Its primary application is as a linker in the synthesis of PROTACs, where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[4][5]

The PEG chain imparts favorable physicochemical properties, such as increased hydrophilicity and biocompatibility, to the resulting conjugate. This can lead to improved solubility, stability, and pharmacokinetic profiles of the final therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central octaethylene glycol core, flanked by a benzyl group and a p-toluenesulfonyl (tosyl) group.

Diagram of this compound Chemical Structure:

References

The Strategic Role of Benzyl-PEG8-Ots as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Benzyl-PEG8-Ots as a linker for Proteolysis Targeting Chimeras (PROTACs). PROTACs have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. The linker, a critical component of the PROTAC architecture, dictates the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. This document will delve into the structural and functional significance of the this compound linker, supported by generalized experimental protocols and data presentation formats relevant to the field.

Introduction to PROTACs and the Central Role of the Linker

PROteolysis TArgeting Chimeras (PROTACs) are bifunctional molecules that consist of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3]

The linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[4] The linker's length, composition, and attachment points are critical parameters that require optimization for each specific target and E3 ligase pair.[5]

This compound: A Flexible and Functional PROTAC Linker

This compound is a polyethylene glycol (PEG)-based linker that offers several advantageous properties for PROTAC design.

-

Structure: It features an eight-unit PEG chain, providing flexibility and hydrophilicity. One terminus is capped with a benzyl group, while the other is functionalized with a tosylate (Ots) group. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to the E3 ligase ligand or the warhead.

-

Flexibility: The PEG chain's flexibility allows the PROTAC to adopt multiple conformations, which can be crucial for the successful formation of a productive ternary complex between the target protein and the E3 ligase.

-

Hydrophilicity: The PEG component enhances the aqueous solubility of the PROTAC molecule. Poor solubility is a common challenge in PROTAC development due to their often high molecular weight and lipophilicity. Improved solubility can lead to better pharmacokinetic properties.

-

Defined Length: The eight PEG units provide a specific and defined linker length, which is a critical parameter for optimizing the distance and orientation between the POI and the E3 ligase.

Data Presentation: Quantifying PROTAC Efficacy

| PROTAC | Linker | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Hypothetical PROTAC-A | This compound | Protein X | Ligand Y | Cell Line Z | Data not available | Data not available | N/A |

| Reference PROTAC-B | Alkyl-C8 | Protein X | Ligand Y | Cell Line Z | 100 | 90 | Fictional |

| Reference PROTAC-C | PEG4 | Protein X | Ligand Y | Cell Line Z | 50 | 95 | Fictional |

This table is for illustrative purposes only, as specific degradation data for a PROTAC using this compound was not found in the searched literature.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs, adapted for the use of a Benzyl-PEG-Ots linker.

Synthesis of a PROTAC using a Benzyl-PEG-Ots Linker

This protocol outlines a representative two-step synthesis for conjugating a warhead (targeting the POI) and an E3 ligase ligand using a Benzyl-PEG-Ots linker. This example assumes the E3 ligase ligand contains a nucleophilic amine for reaction with the tosylate group and the warhead presents a carboxylic acid for amide bond formation.

Step 1: Conjugation of this compound to an Amine-Containing E3 Ligase Ligand

-

Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture to facilitate the nucleophilic substitution.

-

Reaction: Stir the reaction mixture at 60°C overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure E3 ligase ligand-PEG8-Benzyl conjugate.

Step 2: Coupling of the E3 Ligase Ligand-Linker Conjugate to the Warhead

-

Activation: Dissolve the warhead containing a terminal carboxylic acid (1.0 equivalent), the E3 ligase ligand-PEG8-Benzyl conjugate (1.0 equivalent), and a peptide coupling reagent such as PyBOP (1.2 equivalents) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Purification: Purify the final PROTAC molecule by preparative HPLC.

Western Blotting for Protein Degradation Analysis

This is a standard biochemical technique to quantify the amount of a specific protein in a sample.

-

Cell Culture and Treatment: Plate cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate it with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

-

Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of protein degradation for each PROTAC concentration. This data is then used to calculate the DC50 and Dmax values.

Visualization of Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the core concepts of PROTAC action and experimental design.

General PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent degradation of a target protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

This diagram outlines the key steps in the synthesis of a PROTAC molecule using a pre-functionalized linker like this compound.

Caption: A representative workflow for the synthesis of a PROTAC.

Illustrative Signaling Pathway: Androgen Receptor (AR) Degradation

While no specific data links this compound to AR degradation, PROTACs are actively being developed to target the Androgen Receptor in prostate cancer. The following diagram illustrates this signaling pathway.

Caption: Androgen Receptor signaling and the point of intervention for an AR-targeting PROTAC.

Conclusion

This compound represents a valuable tool in the PROTAC designer's toolbox. Its defined length, flexibility, and hydrophilicity, combined with a reactive tosylate group for straightforward conjugation, make it a versatile linker for the construction of novel protein degraders. While specific performance data for this particular linker is not extensively documented in publicly available literature, the principles of PROTAC design and evaluation outlined in this guide provide a solid framework for its application and characterization in drug discovery and chemical biology research. The continued exploration and publication of data on specific linkers like this compound will be crucial for advancing the rational design of next-generation protein-degrading therapeutics.

References

- 1. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. explorationpub.com [explorationpub.com]

The Lynchpin of Targeted Protein Degradation: A Technical Guide to Benzyl-PEG8-Ots in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation (TPD), the design and synthesis of potent and selective Proteolysis Targeting Chimeras (PROTACs) are paramount. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. Central to the efficacy of a PROTAC is the chemical linker that connects the target protein ligand to the E3 ubiquitin ligase ligand. This guide provides an in-depth technical overview of the role and mechanism of action of Benzyl-PEG8-Ots, a frequently utilized polyethylene glycol (PEG)-based linker, in the construction of PROTACs.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome. This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the PROTAC, the protein of interest (POI), and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for proteasomal degradation.

The Crucial Role of the Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex. Poly(ethylene glycol) (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic tractability for systematic variation of linker length.

This compound is a PEG-based linker with eight ethylene glycol units, terminating in a benzyl protecting group at one end and a tosylate (Ots) leaving group at the other. This structure offers a balance of hydrophilicity and a defined length, which is crucial for optimizing the geometry of the ternary complex for efficient ubiquitination.

| Property | Significance in PROTAC Function |

| PEG8 Chain Length | Provides a specific spatial separation between the target protein and the E3 ligase, which is critical for productive ternary complex formation and subsequent ubiquitination. The optimal linker length is target-dependent. |

| Hydrophilicity | The PEG chain enhances the aqueous solubility of the PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties. |

| Benzyl Protecting Group | Protects one end of the linker during synthesis, allowing for directional and controlled coupling of the E3 ligase and target protein ligands. |

| Tosylate (Ots) Leaving Group | Activates the other end of the linker, facilitating nucleophilic substitution reactions for covalent attachment to a functional group (e.g., an amine) on one of the ligands. |

Synthesis of PROTACs using this compound: A Representative Protocol

While specific examples of PROTACs synthesized with the exact this compound linker are not extensively detailed in publicly available literature, a representative two-step protocol can be outlined based on analogous syntheses with similar tosylated PEG linkers. This protocol involves the coupling of the linker to an amine-containing E3 ligase ligand, followed by conjugation to the protein of interest (POI) ligand.

Experimental Protocols

Step 1: Synthesis of this compound (Activation of the Linker)

This step activates the terminal hydroxyl group of Benzyl-PEG8-alcohol, converting it into a good leaving group (tosylate) for subsequent nucleophilic substitution.

-

Materials and Reagents:

-

Benzyl-PEG8-alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous dichloromethane (DCM)

-

-

Protocol:

-

Dissolve Benzyl-PEG8-alcohol (1.0 eq) in anhydrous DCM.

-

Add TEA (1.5 eq) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

-

Step 2: Coupling of this compound to an E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand.

-

Materials and Reagents:

-

This compound

-

Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

-

N,N-Diisopropylethylamine (DIPEA) or other suitable base

-

Anhydrous dimethylformamide (DMF)

-

-

Protocol:

-

Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at an elevated temperature (e.g., 60-80°C) overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

-

Step 3: Deprotection and Final Coupling to the POI Ligand

The benzyl protecting group is removed, and the resulting free hydroxyl or a subsequently modified functional group is coupled to the POI ligand.

-

Materials and Reagents:

-

E3 ligase ligand-PEG8-Benzyl conjugate

-

Palladium on carbon (Pd/C) for debenzylation

-

Hydrogen source (e.g., H2 gas or ammonium formate)

-

POI ligand with a suitable functional group (e.g., carboxylic acid)

-

Coupling reagents (e.g., HATU, PyBOP)

-

Anhydrous DMF

-

-

Protocol (Debenzylation):

-

Dissolve the E3 ligase ligand-PEG8-Benzyl conjugate in a suitable solvent (e.g., methanol or ethanol).

-

Add Pd/C catalyst.

-

Stir the mixture under a hydrogen atmosphere until debenzylation is complete (monitored by LC-MS).

-

Filter off the catalyst and concentrate the filtrate to obtain the deprotected intermediate.

-

-

Protocol (Final Coupling - Amide Bond Formation Example):

-

Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the deprotected E3 ligase ligand-linker conjugate (1.0 eq), and a coupling reagent like HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Evaluation of PROTAC Efficacy

Once synthesized, the efficacy of the PROTAC is evaluated through a series of in vitro assays.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.

-

Protocol:

-

Cell Culture and Treatment: Plate cells expressing the POI and treat with a range of concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.

-

Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation is occurring through the ubiquitin-proteasome pathway.

-

Protocol (In-cell):

-

Transfect cells with plasmids expressing tagged versions of the POI and ubiquitin.

-

Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.

-

Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

-

Immunoprecipitate the tagged POI.

-

Perform a Western blot on the immunoprecipitated sample and probe with an anti-ubiquitin antibody to detect the poly-ubiquitin chain on the POI.

-

Data Presentation: Quantifying PROTAC Performance

The quantitative data from Western blot analysis is crucial for comparing the efficacy of different PROTACs. The key parameters are the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

| PROTAC Concentration (nM) | % Protein Remaining (Normalized to Loading Control) | % Degradation |

| 0 (Vehicle) | 100 | 0 |

| 1 | 85 | 15 |

| 10 | 55 | 45 |

| 100 | 20 | 80 |

| 1000 | 15 | 85 |

| 10000 | 25 (Hook Effect) | 75 |

Note: This is example data and will vary depending on the specific PROTAC, target protein, and cell line.

Conclusion

This compound serves as a versatile and effective linker in the synthesis of PROTACs. Its defined length, hydrophilicity, and synthetic tractability make it a valuable tool for optimizing the critical parameters that govern PROTAC efficacy. A thorough understanding of its role in the mechanism of action and the associated synthetic and analytical protocols is essential for researchers in the field of targeted protein degradation as they endeavor to develop novel therapeutics for a wide range of diseases.

Benzyl-PEG8-Ots CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Benzyl-PEG8-Ots, a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates relevant biochemical pathways and workflows.

Core Compound Data

This compound is a polyethylene glycol (PEG)-based linker featuring a benzyl ether at one terminus and a tosylate group at the other. The tosylate serves as an excellent leaving group for nucleophilic substitution, typically with an amine, making it a valuable reagent for conjugating molecules. The eight-unit PEG chain enhances solubility and provides spatial separation between the conjugated moieties, a critical parameter in PROTAC design.

| Property | Value | Source(s) |

| CAS Number | 1144113-17-6 | [1][2] |

| Molecular Formula | C₃₀H₄₆O₁₁S | [2] |

| Molecular Weight | 614.74 g/mol | [2] |

| Appearance | White to off-white solid or oil | Supplier Data |

| Solubility | Soluble in DMSO, DMF, Dichloromethane | Supplier Data |

| Storage Conditions | Store at -20°C for long-term stability. For short-term storage, 2-8°C is recommended. Keep sealed and dry. | [2] |

Application in PROTAC Synthesis

The primary application of this compound is in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component, for which this compound is a precursor, plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

General Mechanism of PROTAC Action

The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target Protein of Interest (POI).

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The tosyl group of this compound is a reactive site for nucleophilic substitution, most commonly with a primary or secondary amine on a ligand for an E3 ligase or a protein of interest. Below is a representative protocol for the conjugation of an amine-containing molecule to this compound.

Protocol: Nucleophilic Substitution of this compound with an Amine-Containing Ligand

This protocol describes the coupling of this compound with an amine-functionalized E3 ligase ligand. The resulting product is a benzyl-protected linker-ligand conjugate, which can be deprotected in a subsequent step to reveal a free alcohol for further conjugation to a POI ligand.

Materials:

-

This compound

-

Amine-containing E3 ligase ligand (e.g., a pomalidomide derivative)

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF (to a concentration of approximately 0.1 M).

-

Add this compound (1.1 to 1.2 equivalents) to the solution.

-

Add DIPEA (2.0 to 3.0 equivalents) to the reaction mixture. The base acts as a scavenger for the toluenesulfonic acid byproduct.

-

Stir the reaction mixture at a temperature between 25°C and 60°C. The optimal temperature will depend on the reactivity of the amine. A higher temperature may be required for less nucleophilic amines.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent such as ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired Benzyl-PEG8-ligand conjugate.

The following diagram outlines the experimental workflow for the synthesis of a PROTAC using a tosylated PEG linker like this compound.

Caption: Experimental workflow for PROTAC synthesis using this compound.

This guide provides a foundational understanding of this compound and its application in contemporary drug discovery. Researchers should note that the provided protocols are representative, and optimization of reaction conditions may be necessary for specific substrates.

References

Synthesis and Basic Characterization of Benzyl-PEG8-OTs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and basic characterization of Benzyl-poly(ethylene glycol)8-tosylate (Benzyl-PEG8-OTs), a heterobifunctional PEG linker crucial in bioconjugation and drug delivery systems. This document outlines a detailed synthetic protocol, purification methods, and expected characterization data.

Introduction

This compound is a valuable chemical tool featuring a stable benzyl ether at one terminus and a reactive tosylate group at the other. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions for the conjugation of various molecules, such as peptides, small molecules, or other polymers. The eight-unit polyethylene glycol chain imparts hydrophilicity, enhancing the solubility and pharmacokinetic properties of the resulting conjugates. This guide details the synthesis of this compound from its corresponding alcohol precursor, Benzyl-PEG8-OH.

Synthesis of this compound

The synthesis of this compound is achieved through the tosylation of the terminal hydroxyl group of Benzyl-PEG8-OH. This reaction utilizes p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the sulfonate ester.

Chemical Reaction Scheme

Caption: Chemical synthesis of this compound.

Experimental Protocol

This protocol describes the tosylation of Benzyl-PEG8-OH. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

Benzyl-PEG8-OH

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Benzyl-PEG8-OH (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add triethylamine (1.5-2.0 eq.). If using, add a catalytic amount of DMAP (0.1 eq.). Stir the solution for 10-15 minutes.

-

Tosylation: Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure this compound.

Quantitative Data for Synthesis

| Reagent/Parameter | Molar Equivalent/Value |

| Benzyl-PEG8-OH | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | 1.2 - 1.5 |

| Triethylamine (TEA) | 1.5 - 2.0 |

| 4-Dimethylaminopyridine (DMAP) | 0.1 (catalytic) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 16 hours |

| Expected Yield | > 85% (after purification) |

Basic Characterization

The successful synthesis of this compound is confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.[1][2][3] The spectra of the product will show characteristic signals for the benzyl group, the PEG backbone, and the newly introduced tosyl group.

Expected ¹H NMR Spectral Data (CDCl₃):

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzyl aromatic protons | 7.25 - 7.40 | m | 5H |

| Benzyl -CH₂- | ~4.57 | s | 2H |

| PEG backbone (-OCH₂CH₂O-) | 3.55 - 3.75 | m | 32H |

| -CH₂- adjacent to tosylate | ~4.16 | t | 2H |

| Tosyl aromatic protons (ortho to -SO₂-) | ~7.80 | d | 2H |

| Tosyl aromatic protons (meta to -SO₂-) | ~7.35 | d | 2H |

| Tosyl methyl protons | ~2.45 | s | 3H |

Expected ¹³C NMR Spectral Data (CDCl₃):

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Benzyl aromatic carbons | 127.5 - 138.5 |

| Benzyl -CH₂- | ~73.2 |

| PEG backbone (-OCH₂CH₂O-) | 68.5 - 71.0 |

| -CH₂- adjacent to tosylate | ~69.2 |

| Tosyl aromatic carbons | 128.0 - 145.0 |

| Tosyl methyl carbon | ~21.6 |

| Tosyl ipso-carbon (-C-SO₂-) | ~133.0 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques for analyzing PEGylated molecules.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₃₀H₄₆O₁₁S |

| Molecular Weight | 614.74 g/mol |

| Expected [M+Na]⁺ (m/z) | ~637.73 |

| Expected [M+K]⁺ (m/z) | ~653.70 |

Conclusion

This technical guide provides a detailed framework for the synthesis and basic characterization of this compound. The outlined protocols for synthesis and purification, coupled with the expected characterization data, offer researchers and drug development professionals a solid foundation for producing and verifying this important heterobifunctional linker for their applications in bioconjugation and materials science. Adherence to the described procedures should yield a high-purity product suitable for subsequent chemical modifications.

References

The Crucial Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the choice of ligands dictates the target specificity, the linker is far from a passive spacer. Its composition, length, and attachment points are critical determinants of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[2][3]

Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive overview of the role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.

The Function of the Linker in PROTAC-Mediated Degradation

The primary role of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex. This proximity is a prerequisite for the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The subsequent polyubiquitination of the POI marks it for recognition and degradation by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then released to engage with another POI molecule, enabling a catalytic mode of action.

The characteristics of the linker directly influence several key aspects of PROTAC function:

-

Ternary Complex Formation and Stability: The length and flexibility of the linker dictate the relative orientation and proximity of the POI and E3 ligase within the ternary complex. An optimal linker geometry can lead to favorable protein-protein interactions, enhancing the stability of the complex and, consequently, the efficiency of ubiquitination.

-

Physicochemical Properties: PEG linkers, being hydrophilic, can significantly improve the aqueous solubility of often-hydrophobic PROTAC molecules. This can, in turn, enhance cell permeability and oral absorption, critical factors for in vivo efficacy.

-

Pharmacokinetics: The linker can influence a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. While PEGylation is a common strategy to improve solubility and half-life, the metabolic stability of the linker itself is a key consideration in designing orally bioavailable PROTACs.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in a non-productive complex where the ubiquitination sites on the POI are not accessible to the E3 ligase. The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy, as measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No degradation | - | |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |

| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Less Potent | - | |

| ERα | VHL | PEG | 16 | More Potent | - | |

| HDAC1 | VHL | PEG-based | - | 910 | - | |

| HDAC3 | VHL | PEG-based | - | 640 | - | |

| KRAS G12C | CRBN | - | - | 30 | - | |

| KRAS G12C | VHL | - | - | 100 | - |

Table 1: Impact of Linker Length on PROTAC Degradation Potency.

| Target Protein | E3 Ligase | PROTAC | Linker Composition | Oral Bioavailability (%) | Plasma Half-life (h) | Reference |

| Not Specified | Not Specified | Hypothetical PROTAC A | Optimized, non-PEG/alkyl | 5 | - | |

| Not Specified | Not Specified | Hypothetical PROTAC B | Optimized, non-PEG/alkyl | 5 | - |

Table 2: Representative Pharmacokinetic Parameters of PROTACs. Note: Specific pharmacokinetic data for a systematic series of PEG-linked PROTACs is limited in the public domain. The data presented illustrates the challenges in achieving favorable oral bioavailability with PROTACs.

Experimental Protocols

A robust evaluation of a novel PROTAC involves a series of in vitro and in-cell assays to determine its efficacy and mechanism of action. Below are detailed protocols for key experiments.

Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the degradation of a target protein in cells following treatment with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

-

-

Cell Lysis:

-

After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add an equal volume of 2x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the primary antibody against the loading control.

-

Repeat the washing and secondary antibody incubation steps.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.

-

In-Cell Ubiquitination Assay by Immunoprecipitation and Western Blot

Objective: To detect the ubiquitination of the target protein following PROTAC treatment.

Materials:

-

Materials for cell culture, treatment, and lysis as described in the Western Blot protocol.

-

Proteasome inhibitor (e.g., MG132)

-

Immunoprecipitation (IP) buffer (non-denaturing)

-

Primary antibody against the target protein or ubiquitin for immunoprecipitation

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Primary antibody against ubiquitin or the target protein for Western blotting

Procedure:

-

Cell Treatment and Lysis:

-

Seed and treat cells with the PROTAC and a vehicle control as described previously. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in a non-denaturing IP buffer.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the primary antibody for immunoprecipitation (e.g., anti-target protein) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them three to five times with cold wash buffer.

-

-

Elution and Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on the immunoprecipitated target protein. A ladder-like pattern of high molecular weight bands indicates ubiquitination.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of the PROTAC to the target protein in a cellular context.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

PBS

-

Thermocycler

-

Lysis buffer with protease inhibitors

-

Materials for Western Blotting or another protein detection method

Procedure:

-

Cell Treatment:

-

Harvest cells and resuspend them in culture medium.

-

Treat one aliquot of cells with the PROTAC at a desired concentration and another with the vehicle control.

-

Incubate for 1-2 hours at 37°C.

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).

-

Heat the samples in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.

-

-

Cell Lysis and Sample Preparation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Protein Detection and Analysis:

-

Analyze the amount of soluble target protein in the supernatant by Western blotting.

-

Quantify the band intensities and normalize the data to the lowest temperature point.

-

Plot the percentage of soluble protein against the temperature to generate thermal melt curves. A shift in the melt curve to a higher temperature in the presence of the PROTAC indicates target protein stabilization upon binding.

-

Visualizing PROTAC Concepts with Graphviz

Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. Below are Graphviz (DOT language) scripts to generate diagrams for the PROTAC mechanism of action, a typical experimental workflow, and the logical relationships in PROTAC design.

References

An In-depth Technical Guide to the Safe Handling of Benzyl-PEG8-Ots

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling information for Benzyl-PEG8-Ots, a polyethylene glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from datasheets of chemical suppliers and extrapolates safety and handling protocols from the SDS of the related compound, Benzyl Alcohol.

Chemical and Physical Properties

The following table summarizes the known chemical and physical properties of this compound. This data is essential for understanding its behavior and for designing safe experimental and storage protocols.

| Property | Value | Source |

| CAS Number | 1144113-17-6 | [1][2] |

| Molecular Formula | C30H46O11S | [1][2] |

| Molecular Weight | 614.74 g/mol | [1] |

| Appearance | Powder | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO | |

| Topological Polar Surface Area (TPSA) | 117.21 Ų | |

| LogP | 3.03332 | |

| Hydrogen Bond Acceptors | 11 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 28 |

Hazard Identification and Safety Precautions

As a specific Safety Data Sheet for this compound is not publicly available, the hazard identification is based on the GHS pictograms provided by some suppliers and the known hazards of Benzyl Alcohol. Researchers should handle this compound with caution, assuming it may possess hazards similar to its structural components.

GHS Pictogram:

-

GHS07: Indicates that the substance may cause skin irritation, eye irritation, or may be harmful if swallowed or inhaled.

Signal Word: Warning

Potential Hazard Statements (extrapolated from Benzyl Alcohol SDS):

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause an allergic skin reaction.

Recommended Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

First Aid Measures

The following first aid measures are based on standard laboratory practice and information from the Benzyl Alcohol SDS.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell. |

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Handle under an inert atmosphere if the compound is sensitive to air or moisture.

-

Use spark-proof tools and explosion-proof equipment if handling large quantities in a solvent.

Storage:

| Condition | Duration |

| Powder at -20°C | 2 years |

| In DMSO at 4°C | 2 weeks |

| In DMSO at -80°C | 6 months |

-

Store in a tightly sealed container in a dry and well-ventilated place.

-

Keep away from heat and sources of ignition.

-

Store at 2-8°C for short-term storage as a powder.

Experimental Protocols and Workflows

While specific experimental protocols for this compound are proprietary to individual research labs, a general workflow for its use in PROTAC synthesis can be outlined.

General Workflow for PROTAC Synthesis using this compound:

Caption: General workflow for synthesizing a PROTAC molecule using this compound as a linker.

Detailed Methodologies (General Principles):

The synthesis of PROTACs using this compound typically involves a nucleophilic substitution reaction where the tosylate group (-Ots) acts as a good leaving group. A common procedure involves reacting this compound with a nucleophile (e.g., an alcohol or amine) on either the target protein ligand or the E3 ligase ligand.

A representative, though not specific, multi-step synthesis involving a tosylate like this compound might follow these general steps, as adapted from a synthesis of a related compound:

-

Reaction Setup: The reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: The ligand containing the nucleophilic group is dissolved in the solvent, followed by the addition of a base (e.g., triethylamine or diisopropylethylamine) to deprotonate the nucleophile. This compound is then added to the reaction mixture.

-

Reaction Conditions: The reaction may be stirred at room temperature or heated to facilitate the reaction. Reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified using techniques such as column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure PROTAC molecule.

Logical Relationships in Safe Handling

The following diagram illustrates the logical flow of considerations for the safe handling of this compound, from initial assessment to disposal.

Caption: Logical workflow for the safe handling of this compound in a research environment.

Toxicity Information (Based on Benzyl Alcohol)

While no specific toxicity data for this compound is available, the toxicity of Benzyl Alcohol provides a conservative estimate of potential hazards.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 1,230 mg/kg |

| LD50 | Rabbit | Dermal | 2,000 mg/kg |

| LC50 | Rat | Inhalation | 8.8 mg/L/4h |

-

Skin Irritation: Benzyl Alcohol is irritating to the skin in rabbits.

-

Reproductive Toxicity: Reproductive effects have been observed in experimental animals for Benzyl Alcohol.

-

Carcinogenicity: Benzyl alcohol did not induce tumors in a 2-year study in male or female rats and mice.

Disclaimer: This technical guide has been compiled from the best available information. It is intended for use by qualified personnel who are trained in chemical handling. All users should conduct their own risk assessments and adhere to their institution's safety protocols. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach to its handling and use.

References

A Technical Guide to Benzyl-PEG8-Ots: Commercial Availability, Suppliers, and Application in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl-PEG8-Ots, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its commercial availability, key suppliers, and provides a representative protocol for its application in PROTAC synthesis.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) linker containing eight ethylene glycol units. It is functionalized with a benzyl group on one end and a tosylate (Ots) group on the other. The benzyl group serves as a stable protecting group, while the tosylate is an excellent leaving group, making it highly reactive towards nucleophiles such as amines and phenols. This reactivity is harnessed in the synthesis of PROTACs, where it serves to covalently link a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The PEG chain itself enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers specializing in reagents for drug discovery and chemical biology. While pricing and real-time availability are subject to change, the following table summarizes key information from prominent suppliers. Researchers are advised to visit the suppliers' websites for the most current information.

| Supplier | Catalog Number | Purity | Price | Availability |

| MedChemExpress | HY-138711 | >98% | Inquire | In Stock |

| ChemScene | CS-0087135 | ≥98%[1] | Inquire | In Stock |

| DC Chemicals | DC45234 | >98% | Inquire | In Stock |

Note: The information in this table is based on publicly available data and may require verification with the suppliers.

Application in PROTAC Synthesis: A Representative Experimental Protocol

The following is a generalized protocol for the synthesis of a PROTAC using a PEG-Ots linker like this compound. The specific reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may need to be optimized for different target protein ligands and E3 ligase ligands.

Objective: To synthesize a PROTAC by conjugating a target protein ligand (containing a nucleophilic group, e.g., a phenol or amine) with an E3 ligase ligand (e.g., pomalidomide) using this compound as a linker.

Materials:

-

Target protein ligand with an available nucleophilic group (e.g., -OH, -NH2)

-

This compound

-

E3 ligase ligand with an appropriate functional group for subsequent reaction (e.g., a carboxylic acid for amide bond formation)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3) or another suitable base

-

Palladium on carbon (Pd/C) for debenzylation

-

Hydrogen gas (H2) or a suitable hydrogen source

-

Reagents for amide coupling (e.g., HATU, DIPEA)

-

Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexanes)

-

Silica gel for column chromatography

-

Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

-

Step 1: Conjugation of this compound to the Target Protein Ligand

-

Dissolve the target protein ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

-

Add potassium carbonate (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature (or elevated temperature if necessary) and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting intermediate (Benzyl-PEG8-Ligand) by silica gel column chromatography.

-

-

Step 2: Deprotection of the Benzyl Group

-

Dissolve the purified Benzyl-PEG8-Ligand (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Pd/C (10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected intermediate (HO-PEG8-Ligand).

-

-

Step 3: Conjugation to the E3 Ligase Ligand

-

Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes to activate the carboxylic acid.

-

Add a solution of the HO-PEG8-Ligand (1.0 eq) in anhydrous DMF to the activated E3 ligase ligand.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the final PROTAC product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.

-

-

Step 4: Characterization

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

-

Visualizing the Workflow and Mechanism

Diagram 1: PROTAC Synthesis Workflow

References

Methodological & Application

Step-by-Step Protocol for PROTAC Synthesis using Benzyl-PEG8-Ots

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a Benzyl-PEG8-Ots linker. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs).[1][2] They are comprised of a ligand that binds to the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2][3] The formation of a ternary complex between the PROTAC, the POI, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The linker is a critical component of a PROTAC, influencing the stability and geometry of the ternary complex. Poly(ethylene glycol) (PEG) linkers are frequently employed due to their ability to enhance solubility, improve pharmacokinetic properties, and offer synthetic tractability for varying linker lengths. This protocol focuses on the use of this compound, a linker with an eight-unit PEG chain, a benzyl protecting group, and a tosylate (Ots) leaving group, which is well-suited for nucleophilic substitution reactions.

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. This process can be visualized as a catalytic cycle.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a modular, multi-step approach. The overall workflow involves the sequential coupling of the linker to the E3 ligase ligand and then to the warhead for the protein of interest.

Caption: General experimental workflow for PROTAC synthesis.

Detailed Experimental Protocols

This section provides a representative protocol for the synthesis of a PROTAC using this compound. This protocol assumes the E3 ligase ligand contains a nucleophilic amine and the POI ligand (warhead) has a carboxylic acid for amide bond formation. An example of a commonly used E3 ligase ligand is a derivative of thalidomide, and a common warhead is JQ1, a BET bromodomain inhibitor.

Materials and Reagents

| Reagent/Material | Supplier | Grade |

| This compound | Commercially Available | >95% |

| Amine-containing E3 Ligase Ligand | Commercially Available/Synthesized | >95% |

| Carboxylic acid-containing POI Ligand | Commercially Available/Synthesized | >95% |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |

| HATU | Sigma-Aldrich | ≥98% |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ≥99% |

| Ethyl acetate (EtOAc) | Sigma-Aldrich | ACS Grade |

| Hexanes | Sigma-Aldrich | ACS Grade |

| Sodium sulfate (Na₂SO₄) | Sigma-Aldrich | Anhydrous, ≥99% |

| Water | Milli-Q or equivalent | HPLC Grade |

| Acetonitrile (ACN) | Sigma-Aldrich | HPLC Grade |

| Formic acid | Sigma-Aldrich | ≥98% |

Step 1: Synthesis of E3 Ligase Ligand-Linker Conjugate

This step involves the nucleophilic substitution of the tosylate group on this compound by the amine group of the E3 ligase ligand.

Protocol:

-

Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.1 M).

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate/hexanes) to yield the E3 ligase ligand-linker conjugate.

| Parameter | Condition |

| Reactants | Amine-E3 Ligase Ligand (1.0 eq), this compound (1.1 eq) |

| Base | DIPEA (3.0 eq) |

| Solvent | Anhydrous DMF |

| Temperature | 60 °C |

| Reaction Time | 12-16 hours |

| Purification | Flash Column Chromatography |

| Expected Yield | 60-80% |

Step 2: Coupling of E3-Linker Conjugate to POI Warhead

This final step forms the complete PROTAC molecule through an amide bond formation. This example assumes the POI ligand has a carboxylic acid for coupling.

Protocol:

-

Dissolve the carboxylic acid-containing POI ligand (1.0 eq), the purified E3 ligase ligand-linker conjugate from Step 1 (1.0 eq), and HATU (1.2 eq) in anhydrous DMF (0.1 M).

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

| Parameter | Condition |

| Reactants | COOH-POI Ligand (1.0 eq), E3-Linker (1.0 eq), HATU (1.2 eq) |

| Base | DIPEA (3.0 eq) |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature |

| Reaction Time | 4-16 hours |

| Purification | Preparative HPLC |

| Expected Yield | 40-70% |

Characterization and Data Presentation

The final PROTAC product and intermediates should be thoroughly characterized to confirm their identity and purity.

Quantitative Data Summary

| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |

| E3-Linker Conjugate | Varies based on E3 Ligand | 60 - 80 | >95 |

| Final PROTAC | Varies based on POI and E3 Ligands | 40 - 70 | >98 |

Characterization Methods

| Technique | Purpose | Expected Observations |

| LC-MS | Confirm molecular weight and assess purity. | A peak corresponding to the expected mass-to-charge ratio (m/z) of the product. Purity is determined by the relative area of the product peak. |

| ¹H NMR | Structural confirmation. | Peaks corresponding to the protons of the POI ligand, E3 ligase ligand, and the characteristic repeating units of the PEG linker. |

| Preparative HPLC | Purification of the final product. | Isolation of the main product peak from unreacted starting materials and byproducts. |

Note: Reaction conditions, particularly reaction times and purification methods, may require optimization depending on the specific properties of the POI and E3 ligase ligands used. It is crucial to monitor the progress of each reaction by a suitable analytical method like LC-MS or TLC.

References

Application Notes and Protocols for the Synthesis of a Heterobifunctional PROTAC using Benzyl-PEG8-Ots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] These molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation.[3]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and offer synthetic versatility.[4] This document provides detailed protocols for the conjugation of Benzyl-PEG8-Ots, a bifunctional PEG linker, to a model warhead and an E3 ligase ligand to generate a functional PROTAC. The tosyl (Ots) group serves as an excellent leaving group for nucleophilic substitution, while the benzyl ether provides a stable protecting group that can be removed under specific conditions to allow for the sequential attachment of the second ligand.[5]

Signaling Pathway and Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple target protein molecules.

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

This section details a representative two-step protocol for the synthesis of a PROTAC using this compound. In this example, we will conjugate an amine-containing warhead (e.g., a derivative of a kinase inhibitor) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).

Materials and Reagents

-

This compound

-

Amine-containing warhead (Warhead-NH2)

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H2)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or similar peptide coupling reagent

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)

Step 1: Conjugation of this compound to the Amine-Containing Warhead

This step involves the nucleophilic substitution of the tosyl group on the PEG linker with the primary amine of the warhead.

Caption: Workflow for the conjugation of the warhead.

Protocol:

-

Dissolve the amine-containing warhead (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

-

Stir the reaction mixture at 60-80 °C under a nitrogen atmosphere for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Warhead-PEG8-Benzyl conjugate.

Step 2: Deprotection of the Benzyl Group

The benzyl ether is a stable protecting group that can be removed by catalytic hydrogenation.

Protocol:

-

Dissolve the Warhead-PEG8-Benzyl conjugate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected Warhead-PEG8-OH, which is often used in the next step without further purification.

Step 3: Conjugation of the Deprotected Linker-Warhead to the E3 Ligase Ligand

The final step involves the formation of an amide or ester bond between the deprotected hydroxyl group of the PEG linker and a carboxylic acid on the E3 ligase ligand. In this protocol, we will first activate the hydroxyl group to a better leaving group and then perform a nucleophilic substitution with an amine-functionalized E3 ligase ligand, or alternatively, use a peptide coupling reaction if the E3 ligase ligand has a carboxylic acid. The latter is described here.

Caption: Workflow for the final PROTAC assembly.

Protocol:

-

Dissolve the Warhead-PEG8-OH (1.0 eq), the carboxylic acid-functionalized E3 ligase ligand (1.2 eq), and a peptide coupling reagent such as BOP (1.5 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature under a nitrogen atmosphere for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-